2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one
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Overview
Description
2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one is an organic compound with a unique structure that combines an aminophenyl group with a dimethylcyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenyl ketones with cyclopentadiene derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and influence biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Shares the aminophenyl group but lacks the cyclopentene ring.
2-Aminobenzothiazole: Contains a similar aminophenyl group but with a different heterocyclic structure.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: A derivative with additional functional groups and biological activities
Uniqueness
2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one is unique due to its combination of an aminophenyl group with a dimethylcyclopentene ring. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
912675-91-3 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(2-aminophenyl)-3,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H15NO/c1-8-7-12(15)13(9(8)2)10-5-3-4-6-11(10)14/h3-6,8H,7,14H2,1-2H3 |
InChI Key |
LAKPILVQPVPULO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C1C)C2=CC=CC=C2N |
Origin of Product |
United States |
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